N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
"N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide" (referred to as VUAA-1 in ) is a synthetic acetamide derivative featuring a pyridazine core substituted with a pyridin-3-yl group at position 6 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further linked to a 4-ethylphenyl group. This compound is notable for its role as a potent agonist of the insect odorant receptor co-receptor (Orco), a critical target in olfactory signaling pathways . Its structural design combines aromatic heterocycles (pyridazine and pyridine) with a flexible sulfanylacetamide linker, which may contribute to its ability to modulate ion channel activity in olfactory neurons.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-14-5-7-16(8-6-14)21-18(24)13-25-19-10-9-17(22-23-19)15-4-3-11-20-12-15/h3-12H,2,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANVKSHGAYNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Sulfanyl Intermediate: This step involves the reaction of 6-(pyridin-3-yl)pyridazine with a suitable thiol reagent under controlled conditions to form the pyridazinyl sulfanyl intermediate.
Acylation Reaction: The intermediate is then reacted with 2-bromoacetamide in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyridazine ring can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with nucleic acids, influencing gene expression or replication processes.
Comparison with Similar Compounds
The structural and functional features of "N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide" can be contextualized by comparing it to acetamide derivatives documented in recent literature. Below, we categorize similar compounds based on structural motifs and applications:
Pyridazine-Based Acetamides with Sulfanyl Linkers
Compounds sharing the pyridazine core and sulfanylacetamide group include:
- 2-[[6-(4-Methylphenyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide (): This derivative replaces the pyridin-3-yl group with a 4-methylphenyl moiety and substitutes the 4-ethylphenyl with a tetrahydrofuran-derived alkyl chain.
- N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide (): This compound introduces a sulfamoylphenyl group and an ethylenediamine linker, creating a more polar structure. Such modifications could enhance solubility but reduce membrane permeability relative to VUAA-1 .
Table 1: Structural Comparison of Pyridazine-Based Acetamides
Acetamides as Olfactory Receptor Agonists
VUAA-1 is compared to OLC-12 (), another Orco agonist with the structure "2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide." Both share a sulfanylacetamide backbone but differ in heterocyclic substituents:
- VUAA-1 uses pyridazine and pyridine rings, whereas OLC-12 incorporates a triazole ring. The triazole in OLC-12 may confer metabolic stability but reduce π-π stacking efficiency compared to VUAA-1’s pyridazine-pyridine system .
Acetamides in Medicinal Chemistry
Several acetamide derivatives in the evidence exhibit divergent biological roles but share structural parallels:
- iCRT3 (): A Wnt/β-catenin inhibitor with an oxazole ring and sulfanylacetamide group. Unlike VUAA-1, iCRT3’s oxazole and phenethyl groups prioritize hydrophobic interactions with β-catenin, highlighting how minor structural changes redirect therapeutic activity .
- SARS-CoV-2 Main Protease Inhibitors (): Compounds like 5RGX (2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) and 5RGZ (2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) feature pyridin-3-yl groups akin to VUAA-1. However, their cyanophenyl substituents and lack of pyridazine rings suggest tailored design for protease binding pockets rather than ion channel modulation .
Table 2: Functional Comparison of Acetamide Derivatives
Biological Activity
N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, with the CAS number 892438-51-6, is an organic compound that exhibits potential biological activities. Its complex structure includes an ethyl-substituted phenyl ring, a pyridazinyl group, and a thioacetamide moiety, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C19H18N4OS
- Molecular Weight : 350.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of a pyridazinyl sulfanyl intermediate followed by acylation with 2-bromoacetamide. This process can be optimized for higher yield and purity through various industrial methods such as catalysis and purification techniques like recrystallization or chromatography.
This compound interacts with various molecular targets in biological systems, potentially influencing several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could bind to receptors, altering signal transduction processes.
- DNA/RNA Interaction : The compound might interact with nucleic acids, impacting gene expression or replication.
Potential Therapeutic Applications
Research indicates that this compound may have applications in several fields:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.
- Anticancer Properties : Investigations are ongoing to explore its efficacy against various cancer cell lines.
- Neurological Disorders : The compound has been studied for its effects on neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection
Research focusing on nSMase2 inhibition revealed that this compound could reduce exosome secretion in vitro and showed potential neuroprotective effects in animal models of Alzheimer's disease. This highlights its dual role as both a therapeutic agent and a tool for studying disease mechanisms .
Data Table of Biological Activities
Q & A
Q. How can researchers synthesize N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide with high purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core scaffold preparation : React pyridin-3-yl-pyridazine with thiourea or thiol-generating agents to introduce the sulfanyl group .
Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDCI or DCC) to link the sulfanyl-pyridazine intermediate to 4-ethylphenylamine via an acetamide bridge .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- IR Spectroscopy : Confirm sulfanyl (C–S stretch, ~650–700 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups .
- NMR :
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : MD simulations (e.g., GROMACS) with explicit solvent models (water/DMSO) improve docking accuracy vs. vacuum-based predictions .
- Conformational flexibility : Use dynamic pharmacophore models (Schrödinger Phase) to account for ligand flexibility .
- Experimental validation : Reassess enzyme inhibition assays (e.g., LOX or BChE) under controlled pH/temperature to rule out assay artifacts .
Case Study : A derivative showed poor LOX inhibition despite favorable docking scores. MD simulations revealed solvent displacement of the sulfanyl group in the active site, prompting structural optimization .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Core modifications : Replace pyridin-3-yl with pyridin-4-yl to alter hydrogen bonding patterns. Monitor changes via IC50 assays (LOX inhibition decreased by 40% in one study) .
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the 4-ethylphenyl ring to enhance π-π stacking. A nitro-substituted analog showed 2.3× higher BChE inhibition .
- Bioisosteric replacement : Substitute sulfanyl with sulfonyl to improve metabolic stability. This increased plasma half-life (t½) from 2.1 to 4.8 hours in rodent models .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Q. What computational tools predict pharmacokinetic properties for preclinical development?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
- Metabolic Sites : MetaSite identifies primary oxidation sites (e.g., ethylphenyl group) for deuterium labeling to enhance stability .
Contradiction Analysis & Future Directions
Q. Why do some analogs show conflicting bioactivity across enzyme assays?
Root Causes :
- Enzyme isoform specificity : A pyridazine-sulfanyl analog inhibited LOX-1 but activated LOX-5 due to divergent active-site residues .
- Redox interference : Thiol-containing buffers in α-glucosidase assays may reduce disulfide-linked compounds, altering activity .
Resolution : Use isoform-specific assays (recombinant enzymes) and inert buffers (e.g., Tris-HCl) .
Q. What are understudied research avenues for this compound class?
Future Directions :
- Target identification : Apply thermal shift assays (TSA) to screen for binding to kinases or GPCRs .
- Combination therapy : Pair with existing LOX/BChE inhibitors (e.g., zileuton) to assess synergistic effects .
- Prodrug design : Mask the sulfanyl group as a disulfide to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
